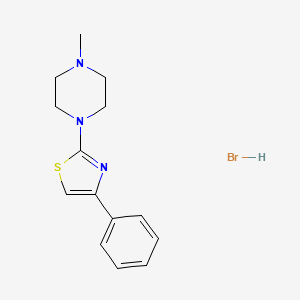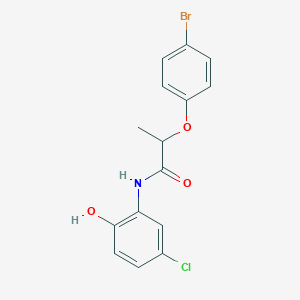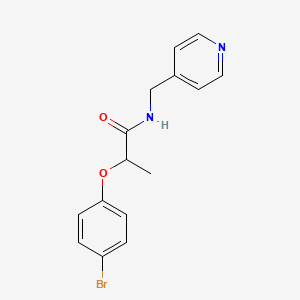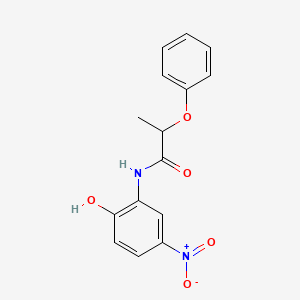
1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide
Übersicht
Beschreibung
1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of 1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating the activity of various neurotransmitter systems in the brain, including the GABAergic, serotonergic, and dopaminergic systems. It has also been suggested that the compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide has been shown to exhibit various biochemical and physiological effects in animal models. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain and spinal cord. It has also been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, 1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide has been found to reduce the levels of oxidative stress markers in the brain, suggesting that it may have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit various biological activities, making it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One of the limitations of using 1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in some cell lines, and its long-term effects on human health are not fully understood. Additionally, the compound may have limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide. One potential direction is the development of new drugs based on the compound's biological activities. For example, the compound may be used as a starting point for the development of new anti-inflammatory or analgesic drugs.
Another potential direction is the investigation of the compound's mechanism of action. Further studies are needed to elucidate the exact molecular targets of the compound and how it modulates neurotransmitter systems in the brain.
Finally, future studies may focus on the safety and toxicity of 1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide. Long-term studies in animal models and clinical trials in humans may be needed to determine the safety and efficacy of the compound as a potential therapeutic agent.
Conclusion
1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Its mechanism of action is not fully understood, but it is thought to modulate neurotransmitter systems in the brain. Although the compound has limitations, it is a readily available and promising candidate for the development of new drugs. Future studies may focus on the development of new drugs based on the compound's biological activities, the investigation of its mechanism of action, and the determination of its safety and toxicity.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression. Additionally, 1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine hydrobromide has been studied for its potential use as a radioprotective agent in cancer therapy.
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-phenyl-1,3-thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S.BrH/c1-16-7-9-17(10-8-16)14-15-13(11-18-14)12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXONYVRTYWDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4111886.png)
![5-[1-(4-bromophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4111893.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4111897.png)


![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111931.png)
![4-methoxy-N-phenyl-3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4111935.png)
![1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine](/img/structure/B4111942.png)
![3-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4111945.png)
![5-[1-(4-bromophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4111959.png)
![2-(4-chloro-2-methyl-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111964.png)
![2-({[(2,6-dichlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4111973.png)
![3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111989.png)